4-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been observed to exhibit greater anti-inflammatory and analgesic activity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may suggest that their action and stability could be influenced by the solvent environment .
Preparation Methods
The synthesis of 4-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(naphthalen-2-yl)thiazol-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:
4-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide: This compound has a similar structure but with a nitro group, which can significantly alter its chemical and biological properties.
2,4-disubstituted thiazoles: These compounds have substitutions at both the 2 and 4 positions of the thiazole ring, leading to different biological activities and applications.
Thiazole-based enzyme inhibitors: These compounds are designed to specifically target and inhibit enzymes, similar to this compound, but with variations in their chemical structure to enhance specificity and potency.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-17-9-7-14(8-10-17)19(24)23-20-22-18(12-25-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGLQZCKQZYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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